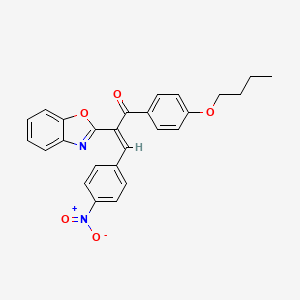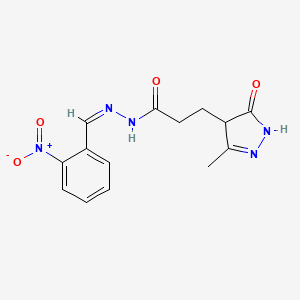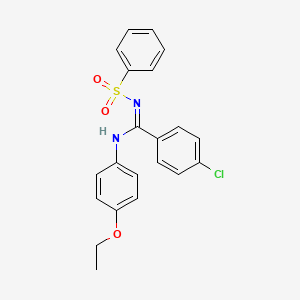
2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, also known as BBP or Butyrophenone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects
2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in these cells. In addition, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one in lab experiments is its high potency, which allows for the use of lower concentrations compared to other anticancer drugs. However, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one is also known to be highly toxic, which can limit its use in certain experiments. In addition, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one is relatively unstable and can degrade over time, which can affect its efficacy.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one. One area is the development of more stable derivatives of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one that can be used in clinical trials. Another area is the investigation of the potential use of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one in combination with other anticancer drugs to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one and its potential applications in other fields, such as material science and analytical chemistry.
Conclusion
In conclusion, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one is a chemical compound that has shown promise in a variety of scientific fields. Its potential applications in medicinal chemistry, material science, and analytical chemistry make it a valuable compound for further investigation. While there are limitations to its use, further research into 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one and its derivatives could lead to the development of new and more effective treatments for cancer and other diseases.
Métodos De Síntesis
2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a malononitrile or a derivative thereof, followed by cyclization to form the benzoxazole ring. The resulting compound can then be further modified to obtain 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been studied for its potential applications in a variety of fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. In material science, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been used as a fluorescent probe for the detection of metal ions, while in analytical chemistry, it has been used as a derivatizing agent for the analysis of amino acids and peptides.
Propiedades
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-2-3-16-32-21-14-10-19(11-15-21)25(29)22(17-18-8-12-20(13-9-18)28(30)31)26-27-23-6-4-5-7-24(23)33-26/h4-15,17H,2-3,16H2,1H3/b22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBUZTSQHYLNPR-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{methyl[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}ethanol](/img/structure/B5498944.png)
![2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide](/img/structure/B5498966.png)
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5498970.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5498974.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5498982.png)
![N-{2-[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5498989.png)
![N-{[1-(cyclopropylcarbonyl)piperidin-3-yl]methyl}-6-(2-methoxyphenyl)pyridazin-3-amine](/img/structure/B5499001.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499006.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5499020.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5499025.png)
![5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one](/img/structure/B5499028.png)

![2-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5499034.png)